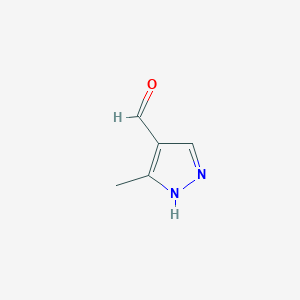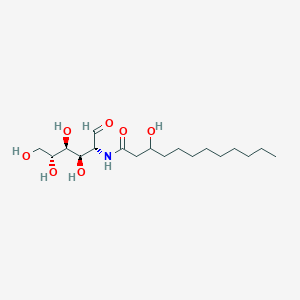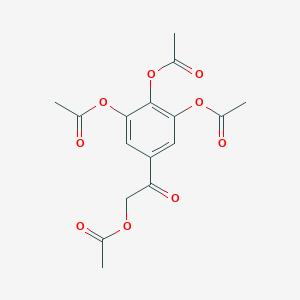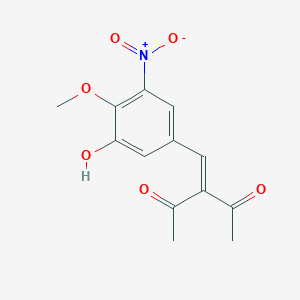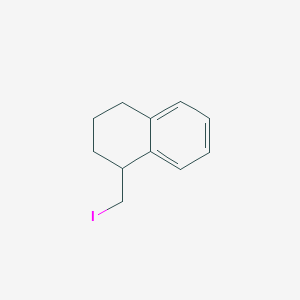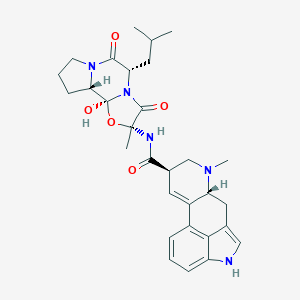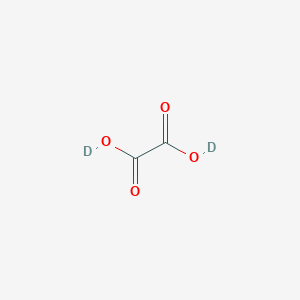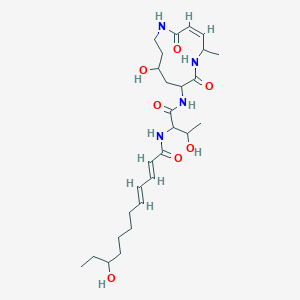
Glidobactin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glidobactin D is a natural product that was first isolated from the fermentation broth of the bacterial strain Burkholderia gladioli. This compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Due to its unique chemical structure and promising biological activity, glidobactin D has attracted significant attention from the scientific community for its potential use in the development of new antibiotics.
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Genetic Analysis
Glidobactin D, a member of the glidobactins family, is a cytotoxic compound produced by soil bacteria. A study by Schellenberg, Bigler, and Dudler (2007) focused on the biosynthesis of glidobactin, identifying a gene cluster involved in its synthesis. This research helps in understanding the genetic and enzymatic pathways responsible for the production of glidobactin D (Schellenberg, Bigler, & Dudler, 2007).
2. Anticancer Potential
The antitumor properties of glidobactins were highlighted by Oka et al. (1988), who isolated glidobactins A, B, and C, demonstrating their inhibitory activity against various fungi and yeasts, and their ability to prolong the lifespan of mice with leukemia. This suggests the potential use of glidobactin D in cancer treatment (Oka et al., 1988).
3. Proteasome Inhibition for Cancer Therapy
Zhao et al. (2021) explored the structure, biosynthesis, and bioactivity of glidobactin-like proteasome inhibitors. They identified these compounds as promising candidates for anticancer drug development due to their potent proteasome inhibition capabilities (Zhao et al., 2021).
4. Heterologous Production for Drug Development
Bian et al. (2014) investigated the heterologous production of glidobactins in Escherichia coli, improving the yield of glidobactin A. This research provides a foundation for the generation of new syrbactins as proteasome inhibitors, crucial for developing anticancer drugs (Bian et al., 2014).
5. Understanding Molecular Structure for Drug Modification
Oka et al. (1988) also conducted a study on the chemical modification of glidobactin, analyzing how changes in its molecular structure affect its antitumor and antifungal activity. This research is significant for designing modified glidobactin derivatives with enhanced therapeutic properties (Oka et al., 1988).
Eigenschaften
CAS-Nummer |
119259-73-3 |
|---|---|
Produktname |
Glidobactin D |
Molekularformel |
C27H44N4O7 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13- |
InChI-Schlüssel |
CWHSSBGVAAMVCC-HJQNFIAGSA-N |
Isomerische SMILES |
CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
SMILES |
CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Kanonische SMILES |
CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Synonyme |
glidobactin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



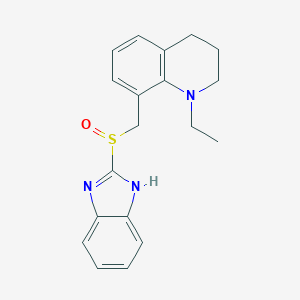
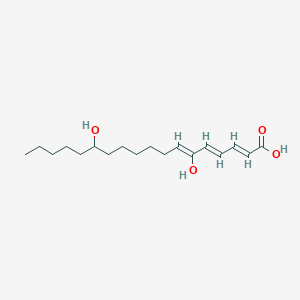
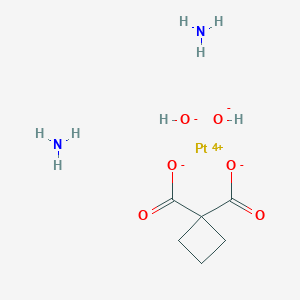
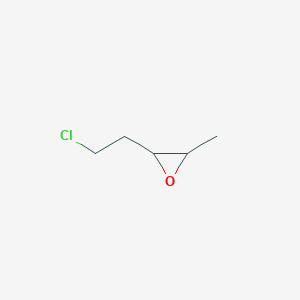
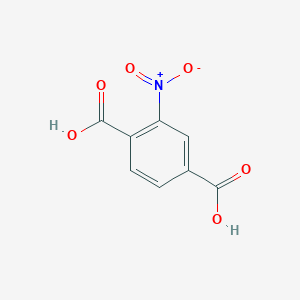
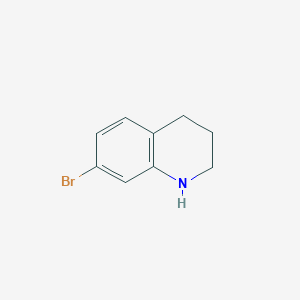
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
